

Bell P-59 Airacomet: Technical Support Center

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Compound of Interest

Compound Name: XP-59

Cat. No.: B2730304

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For Researchers, Scientists, and Drug Development Professionals Experimenting with the Bell P-59 Design

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during theoretical and simulated experimentation with the Bell P-59 Airacomet design.

Troubleshooting Guides

Issue: Sub-optimal Climb Rate and Acceleration in Simulated Models

Question: My simulation of the P-59A shows a significantly lower climb rate and poorer acceleration compared to its propeller-driven contemporaries like the P-38 Lightning and P-47 Thunderbolt. Is this consistent with historical data?

Answer: Yes, this is a historically accurate finding. Flight evaluations of the P-59A revealed that its performance was substantially hampered by the insufficient thrust of its two General Electric J31 turbojet engines. Combat trials conducted in February 1944 demonstrated that both the P-38J Lightning and the P-47D Thunderbolt outperformed the P-59 in most aspects, including acceleration and climb. The early J31 engines provided only a marginal performance increase over contemporary piston engines, which was a significant factor in the aircraft's limited production and relegation to a training role.

Issue: Lateral and Directional Instability at High Speeds

Question: My aerodynamic simulations of the P-59 exhibit significant yawing or "snaking" behavior, particularly at speeds exceeding 290 mph. What is the cause of this instability?

Answer: This phenomenon is a well-documented deficiency of the P-59 airframe. Flight testing of the prototypes and pre-production models identified poor lateral and directional stability at speeds over 290 mph. This instability, often described as a "yawing, or sway, from side to side," rendered the aircraft unsuitable as a stable gun platform, a critical requirement for a fighter. The conventional straight-wing design, while simpler to manufacture, did not incorporate the latest aerodynamic advancements that would later be understood to mitigate such high-speed instabilities.

Issue: Poor Engine Response and Reliability

Question: In my propulsion system modeling, the simulated J31 engines exhibit slow throttle response and a tendency for turbine blade failure at high temperatures. Are these known issues?

Answer: Absolutely. The General Electric J31 engines, based on the British Whittle design, were primitive by modern standards. Historical accounts repeatedly mention the poor engine response as a significant problem during flight testing. Furthermore, the exhaust area of the engines would get so hot that the turbine blades could become brittle and break off, leading to catastrophic engine failure. These issues with engine reliability and responsiveness were major contributing factors to the P-59's overall poor performance.

Frequently Asked Questions (FAQs)

Q1: What were the key proposed improvements to the P-59 design to address its performance shortcomings?

A1: The most significant proposed improvement was the development of a single-engine variant designated the **XP-59B**. This design featured a low-mounted wing with the engine fed by intakes in the wing roots and exhausting beneath the fuselage. The intention was to improve the power-to-weight ratio and aerodynamic efficiency. However, Bell was occupied with other projects, and the design concept was transferred to Lockheed, where it influenced the development of the more successful P-80 Shooting Star.

Q2: Were there any modifications made to the P-59 for roles other than a fighter?

A2: Yes. Due to its unsuitability for combat, the P-59 was primarily used as a training aircraft to familiarize pilots with the characteristics of jet-powered flight. Some aircraft were modified to include a second, open-air cockpit in the nose, replacing the armament bay, to allow an observer to record flight data. A small number were also later modified to be used as drone directors.

Q3: How did the performance of the P-59 compare to other early jet aircraft like the Messerschmitt Me 262 and the Gloster Meteor?

A3: The P-59 was significantly outperformed by its German and British counterparts. The Messerschmitt Me 262 was substantially faster, and the Gloster Meteor also demonstrated superior performance. When a YP-59A was exchanged with the Royal Air Force for a Gloster Meteor, British pilots found the American jet's performance to be unsatisfactory in comparison.

Data Presentation

Aircraft Variant	Engine	Thrust per Engine (lbf)	Maximum Speed (mph)	Service Ceiling (ft)	Armament
XP-59A	2 x General Electric I-A	1,250	390	-	2 x 37mm cannons (proposed)
YP-59A	2 x General Electric I-16 (J31)	1,650	404 at 25,000 ft	47,600 (unofficial record)	1 x 37mm cannon, 3 x .50 cal machine guns
P-59A	2 x General Electric J31-GE-3	1,650	409 at 35,000 ft	46,200	1 x 37mm cannon, 3 x .50 cal machine guns
P-59B	2 x General Electric J31-GE-5	2,000	413 at 30,000 ft	46,200	1 x 37mm cannon, 3 x .50 cal machine guns
XP-59B (Proposed)	1 x General Electric I-16 (J31)	1,650	-	-	-

Experimental Protocols

While detailed, formal experimental protocols from the 1940s are not readily available in the same format as modern research papers, the following methodologies were employed during the flight testing of the P-59 Airacomet:

1. High-Speed Taxi Tests:

- **Objective:** To assess ground handling characteristics and engine performance at high ground speeds before the first flight.

- Methodology: The aircraft was taxied at increasing speeds on a runway. Engine throttle response and braking effectiveness were monitored. The first unintentional flight of the **XP-59A** occurred during a high-speed taxi test.

2. Initial Flight Envelope Expansion:

- Objective: To safely explore the aircraft's basic flight characteristics at various altitudes and airspeeds.
- Methodology: A series of flights were conducted with gradual increases in speed and altitude. Pilots would perform gentle maneuvers to assess stability and control. Data on engine performance, fuel consumption, and handling qualities were recorded by the pilot and, in some modified versions, a flight test observer.

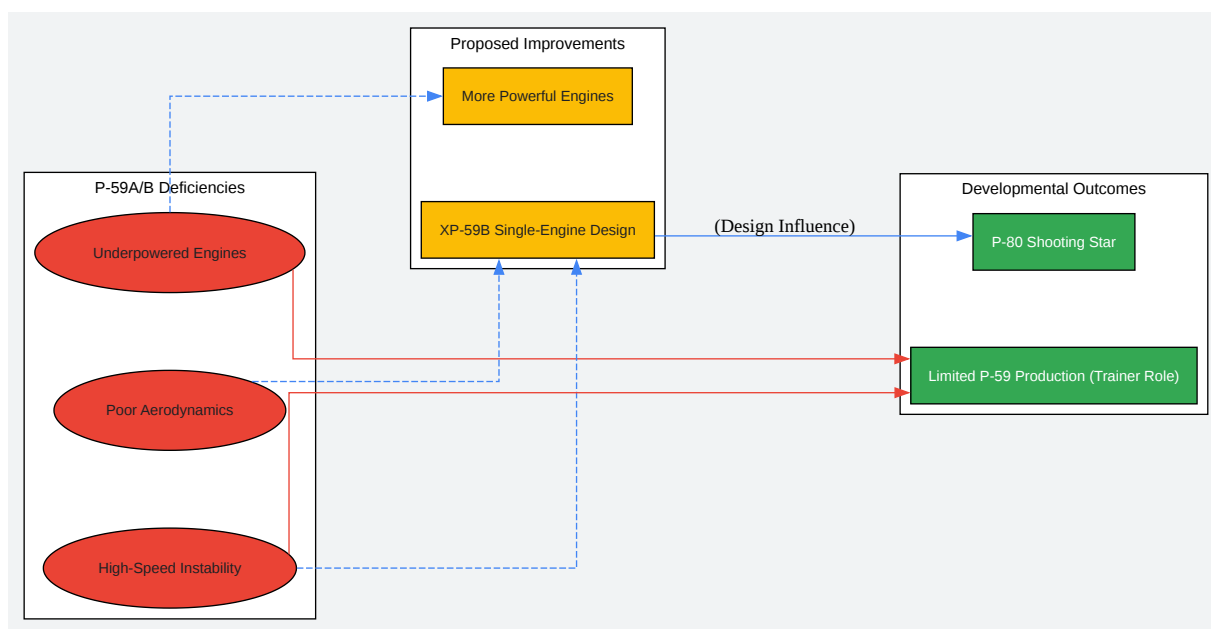
3. Comparative Combat Trials:

- Objective: To evaluate the P-59's performance against contemporary front-line fighter aircraft.
- Methodology: Mock combat engagements were staged between the P-59 and aircraft such as the P-38J Lightning and P-47D Thunderbolt. These trials assessed relative speed, acceleration, climb rate, and maneuverability in a simulated combat environment.

4. Stability and Control Evaluation:

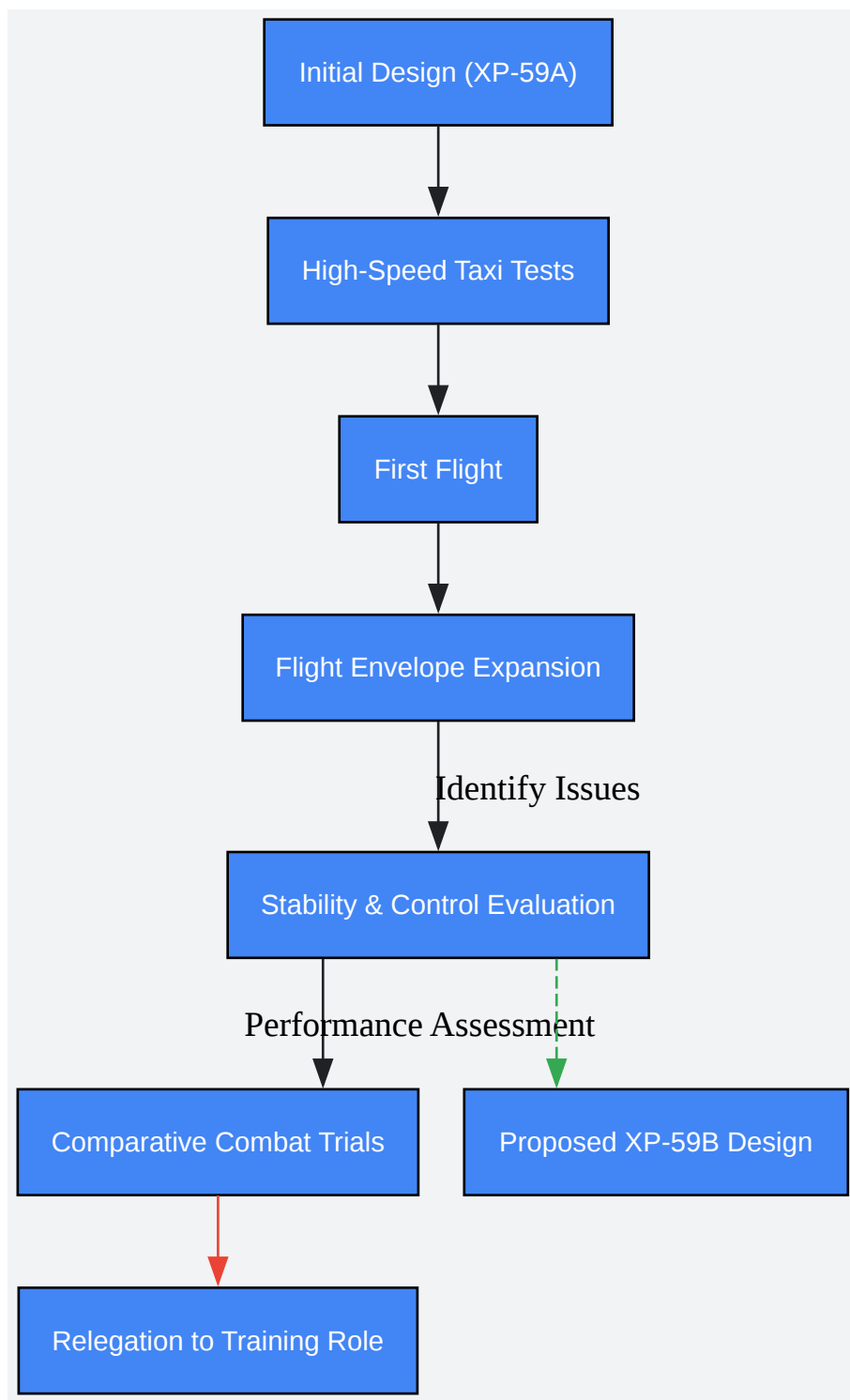
- Objective: To identify and quantify any undesirable flight characteristics.
- Methodology: Pilots would perform specific maneuvers designed to induce and observe the aircraft's response to control inputs and atmospheric disturbances. This included high-speed dives and rapid roll maneuvers to assess stability. The "snaking" or yaw instability was a key finding from these evaluations.

Mandatory Visualization



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Caption: P-59 Design Improvement and Development Pathway.



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Caption: P-59 Airacomet Experimental Testing Workflow.

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